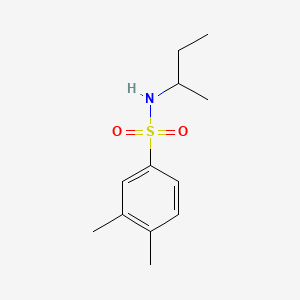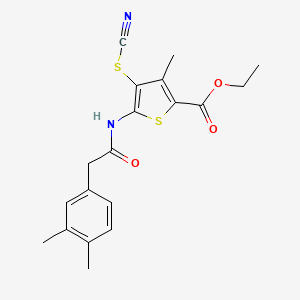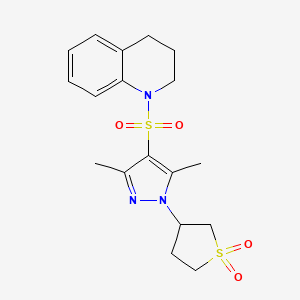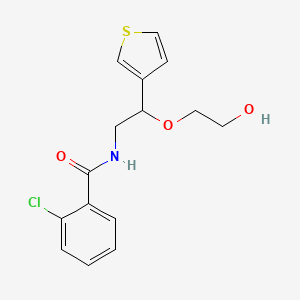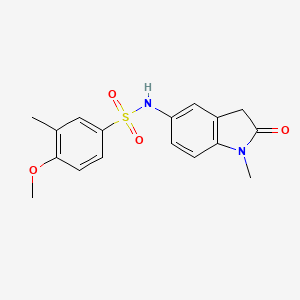
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of cytokines and growth factors.
作用机制
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride exerts its pharmacological effects by inhibiting JAK3, which is a key enzyme involved in the signaling pathways of cytokines and growth factors. JAK3 is primarily expressed in immune cells, including T cells, B cells, and natural killer cells. By inhibiting JAK3, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride can prevent the activation of downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. This leads to the inhibition of cytokine production and the modulation of the immune response.
Biochemical and Physiological Effects
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of T cell activation, the reduction of cytokine production, and the modulation of the immune response. It has also been shown to reduce inflammation in various animal models of autoimmune diseases, including rheumatoid arthritis and psoriasis. In addition, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.
实验室实验的优点和局限性
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has several advantages for lab experiments, including its high potency and selectivity for JAK3, its favorable safety profile, and its ability to modulate the immune response. However, it also has some limitations, including its relatively short half-life and the need for frequent dosing in animal models. In addition, the use of N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride in cell culture experiments may be limited by its poor solubility in aqueous solutions.
未来方向
There are several potential future directions for the research on N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride. One area of interest is the development of novel JAK inhibitors with improved pharmacological properties, including longer half-life and improved solubility. Another area of interest is the investigation of the potential therapeutic applications of N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride in other diseases, including multiple sclerosis and systemic lupus erythematosus. Finally, the use of N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride in combination with other immunomodulatory agents may also be explored as a potential treatment strategy for autoimmune diseases.
Conclusion
In conclusion, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. Its inhibition of JAK3 has been shown to modulate the immune response and reduce inflammation. Although there are some limitations to its use in lab experiments, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has several advantages, including its high potency and selectivity for JAK3, and its favorable safety profile. There are several potential future directions for research on N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, including the development of novel JAK inhibitors and investigation of its therapeutic applications in other diseases.
合成方法
The synthesis of N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-2-cyclopropylpropanol to form the corresponding sulfonamide intermediate. This intermediate is then treated with hydrochloric acid to obtain the final product, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride. The synthesis method has been optimized to ensure high yield and purity of the compound.
科学研究应用
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit the activity of JAK3, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride can modulate the immune response and reduce inflammation.
属性
IUPAC Name |
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S.ClH/c1-12(8-13,9-2-3-9)14-20(18,19)11-6-4-10(5-7-11)15(16)17;/h4-7,9,14H,2-3,8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZNRNCZBAXNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
![2-[7-(2,6-dichlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B2573661.png)
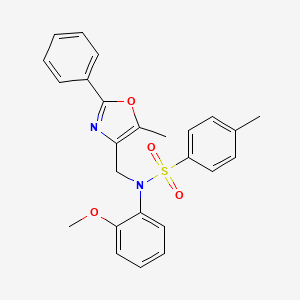

![(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B2573668.png)
![3-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2573669.png)
![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2573670.png)

